molecular formula C23H22N6O4 B2633256 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034270-88-5

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2633256
CAS No.: 2034270-88-5
M. Wt: 446.467
InChI Key: BHXOKRXTESMOTE-UHFFFAOYSA-N
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Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a structurally complex compound featuring a 1,3,5-triazine core substituted with methoxy and morpholino groups at the 4- and 6-positions, respectively. A methylene bridge links this triazine moiety to a benzo[c]isoxazole ring system, which is further substituted with a phenyl group at the 3-position and a carboxamide at the 5-position.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-31-23-26-19(25-22(27-23)29-9-11-32-12-10-29)14-24-21(30)16-7-8-18-17(13-16)20(33-28-18)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXOKRXTESMOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,5-triazine core by reacting cyanuric chloride with morpholine in the presence of a base such as sodium carbonate . The resulting intermediate is then further reacted with 4-methoxybenzylamine to introduce the methoxy group.

The benzo[c]isoxazole moiety can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-nitrobenzaldehyde and phenylacetonitrile, under basic conditions . The final step involves coupling the triazine and benzo[c]isoxazole intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates .

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution on the triazine ring would yield various substituted triazine derivatives .

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzo[c]isoxazole moiety may also interact with specific proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Triazine Derivatives

The triazine core in the target compound is structurally related to bis(morpholino-1,3,5-triazine) derivatives. For example:

  • Compound 30 (): Contains a dimorpholino-triazine group linked to a ureido-benzamide structure. Its synthesis achieved a 50% yield via coupling with HBTU .
  • Compound 21 (): Features a methyl ester-substituted triazine derivative synthesized with a 92% yield using methyl 4-isocyanatobenzoate .

Table 1: Comparison of Triazine Derivatives

Compound Substituents on Triazine Linked Functional Group Synthesis Yield
Target Compound 4-methoxy, 6-morpholino Benzo[c]isoxazole carboxamide Not reported
Compound 30 4,6-dimorpholino Ureido-benzamide 50%
Compound 21 4,6-dimorpholino Methyl benzoate 92%
Isoxazole-Containing Compounds

The benzo[c]isoxazole moiety distinguishes the target compound from simpler isoxazole derivatives. For example:

  • I-6273 (): Ethyl benzoate linked to a methylisoxazole-phenethylamino group .
  • 11i–11m (): Amino-methylisoxazole fused with xanthenone scaffolds, with melting points ranging from 210–241°C .

Table 2: Comparison of Isoxazole Derivatives

Compound Core Structure Key Substituents Melting Point (°C)
Target Compound Benzo[c]isoxazole 3-phenyl, 5-carboxamide Not reported
I-6273 Methylisoxazole Phenethylamino, ethyl ester Not reported
11i Xanthenone-isoxazole hybrid 5-methoxy, tetrahydroxanthenone 210–211

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

  • Morpholino-triazine derivatives (e.g., Compound 30) are often explored for kinase inhibition due to their ability to mimic ATP-binding motifs .
  • Benzo[c]isoxazole carboxamides may enhance metabolic stability compared to simpler isoxazoles (e.g., I-6273), which lack fused aromatic systems .

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Structural Characteristics

The compound features a complex structure incorporating several functional groups that contribute to its biological properties:

  • Morpholino Group : Enhances solubility and bioavailability.
  • Triazine Moiety : Known for diverse biological activities including antitumor effects.
  • Isoxazole Ring : Associated with various pharmacological properties.

The molecular formula is C18H21N5O3C_{18}H_{21}N_5O_3 with a molecular weight of approximately 355.4 g/mol.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through:

  • Inhibition of DNA Synthesis : Triazine derivatives interfere with DNA replication and repair mechanisms in cancer cells.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways, particularly in rapidly dividing cells.
  • Antioxidant Activity : Some derivatives have shown promise in reducing oxidative stress within cells.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

CompoundCell LineIC50 (μg/ml)Mechanism of Action
2dHep3B (Liver)23Induces apoptosis; reduces necrosis
2eHeLa (Cervical)15.48Cell cycle arrest in G2/M phase
2aMCF-7 (Breast)39.80Antioxidant activity
ControlDoxorubicinVariesStandard chemotherapy agent

Case Studies

In a notable study published in MDPI, derivatives including this compound were synthesized and tested for their cytotoxicity against several cancer types. The results demonstrated significant inhibition of cell proliferation in liver and cervical cancer cell lines, suggesting potent anticancer properties .

Another investigation highlighted the antioxidant capacity of certain derivatives, presenting IC50 values comparable to established antioxidants like Trolox . This dual activity—anticancer and antioxidant—positions the compound as a promising candidate for further development.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Research involving zebrafish embryos indicated that certain structural modifications could enhance safety while maintaining efficacy . Such studies are essential for assessing the therapeutic window of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-y)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide.

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